molecular formula C32H25F3N4O3 B11444572 5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one

5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one

Cat. No.: B11444572
M. Wt: 570.6 g/mol
InChI Key: SLLMVWUQCGLOLS-UHFFFAOYSA-N
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Description

5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various anilines, piperazines, and trifluoromethylating agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amino derivative .

Scientific Research Applications

5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-Methoxyanilino)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-6H-anthra[1,9-CD]isoxazol-6-one is unique due to the presence of the trifluoromethyl group, which can enhance its stability and reactivity. Additionally, the combination of the methoxyanilino and piperazino groups may confer unique biological activities .

Properties

Molecular Formula

C32H25F3N4O3

Molecular Weight

570.6 g/mol

IUPAC Name

10-(4-methoxyanilino)-12-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C32H25F3N4O3/c1-41-22-11-9-20(10-12-22)36-25-18-26(29-28-27(25)30(40)23-7-2-3-8-24(23)31(28)42-37-29)39-15-13-38(14-16-39)21-6-4-5-19(17-21)32(33,34)35/h2-12,17-18,36H,13-16H2,1H3

InChI Key

SLLMVWUQCGLOLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCN(CC6)C7=CC=CC(=C7)C(F)(F)F

Origin of Product

United States

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